molecular formula C9H9BrO2 B014955 (R)-2-Bromo-3-phenylpropionic acid CAS No. 42990-55-6

(R)-2-Bromo-3-phenylpropionic acid

Cat. No. B014955
CAS RN: 42990-55-6
M. Wt: 229.07 g/mol
InChI Key: WDRSCFNERFONKU-MRVPVSSYSA-N
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Description

Synthesis Analysis

(R)-2-Bromo-3-phenylpropionic acid's synthesis involves specific reactions where carbohydrate derivatives containing an asymmetric benzylic center are degraded to simple acids. This process has been described for the synthesis of (R)-2-hydroxy-2-phenylpropionic acid and related compounds, indicating a pathway that could be adapted or related to the synthesis of (R)-2-Bromo-3-phenylpropionic acid (Inch, Ley, & Rich, 1968).

Molecular Structure Analysis

The molecular structure of (R)-2-Bromo-3-phenylpropionic acid and similar compounds has been extensively studied through X-ray diffraction techniques. These studies reveal detailed crystallographic information, including hydrogen bonding patterns and the impact of halogen substitutions on the molecular configuration (Larsen & Marthi, 1997).

Chemical Reactions and Properties

The chemical behavior of (R)-2-Bromo-3-phenylpropionic acid includes its participation in various reactions, such as the chiral inversion and its role as a building block in synthetic chemistry. The compound's enantiomeric purity and its transformations through specific catalytic processes or enzymatic activities highlight its chemical versatility (Kawasaki et al., 2006).

Physical Properties Analysis

The physical properties of (R)-2-Bromo-3-phenylpropionic acid, such as melting points and crystal structure, are crucial for understanding its stability and behavior under different conditions. These properties are significantly influenced by the compound's specific molecular configuration and interactions, as demonstrated by comparative studies of optically active and racemic compounds (Larsen & Marthi, 1997).

Chemical Properties Analysis

Chemical properties, including reactivity and interaction with other compounds, are fundamental aspects of (R)-2-Bromo-3-phenylpropionic acid's characterization. Investigations into its synthesis pathways, reaction mechanisms, and the influence of structural modifications on its chemical behavior contribute to a comprehensive understanding of its properties and potential applications (Tan & Weaver, 2002).

Scientific Research Applications

  • A study on the crystal structure of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropionic acid ester demonstrates its unique orientation, contributing to the understanding of molecular structures and interactions (Doesburg, Petit, & Merckx, 1982).

  • Research on 3-phenylpropionic acid has shown its ability to link to silver through its carboxylate group, resulting in surface-enhanced Raman scattering spectra. This finding has implications for analytical chemistry and materials science (Castro, Ramírez, Tocón, & Otero, 2002).

  • A method for stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid and related compounds has been established, which is significant for organic synthesis and pharmaceutical research (Inch, Ley, & Rich, 1968).

  • Techniques for separating enantiomers of 2-arylpropionic acids using high-performance liquid chromatography have been developed, aiding in studies of drug metabolism (Hutt, Fournel, & Caldwell, 1986).

  • A synthetic route for preparing racemic 2-hydroxymethyl-3-phenylpropionic acid with optically active enantiomers has been presented, crucial for pharmaceutical and organic chemistry applications (Jie, Sihong, & Yanbing, 2011).

  • A process for efficiently producing phenylpropionic acids via a biocatalytic cascade has been demonstrated, offering a tool for diverse product synthesis in biotechnology and bioengineering (Wang et al., 2019).

  • Research on ruthenium-catalyzed redox transformation of cinnamaldehyde into 3-phenylpropionic acid and its methyl ester has been conducted, yielding key intermediates for pharmaceuticals like the anti-AIDS drug Indinavir (De Vries, Roelfes, & Green, 1998).

  • The use of compacted silver nanoparticles in cathodes for electrocatalytic carboxylation is explored, showing high yield and reusability in organic synthesis (Yang, Wu, Wang, & Lu, 2016).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it.


Future Directions

This involves discussing potential future research directions. For example, if the compound is a drug, future research might involve studying its efficacy in treating various diseases, its side effects, and ways to improve its formulation.


For a specific compound like “®-2-Bromo-3-phenylpropionic acid”, you would need to consult the scientific literature or databases like PubChem, ChemSpider, or the Merck Index. Please note that not all compounds will have information available in every category. Some compounds may not have been extensively studied, and therefore little information is available about them. If you have access to a university library, you may be able to access more specialized databases like SciFinder or Reaxys, which contain more detailed information on a wider range of compounds.


properties

IUPAC Name

(2R)-2-bromo-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRSCFNERFONKU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471756
Record name (R)-2-BROMO-3-PHENYLPROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Bromo-3-phenylpropionic acid

CAS RN

42990-55-6
Record name (R)-2-BROMO-3-PHENYLPROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PL Barker, S Bullens, S Bunting… - Journal of medicinal …, 1992 - ACS Publications
Stimulation of platelets activates GPIIbllla, the heterodimeric integrin receptor, to bind fibrinogen (Fg), which results in platelet aggregation. GPIIbllla/Fg binding inhibitors are potentially …
Number of citations: 234 0-pubs-acs-org.brum.beds.ac.uk
G Balboni, S Salvadori, M Marastoni… - Journal of the …, 1988 - pubs.rsc.org
Peptides containing N-allyl or N,N-diallyl groups at the N-terminus have been synthesized as potential opioid antagonists. A number of analogues with an amide bond replaced by a …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
A Crescenza, M Botta, F Corelli… - The Journal of Organic …, 1999 - ACS Publications
Synthetic routes to highly functionalized 1,4-thiazepinones 2 and 3 have been developed. S-Ac-N-Boc-l-Cys-d(l)-ThrOMe 7a,b have been prepared and, after transformation into the …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk
D Damour, G Doerflinger, G Pantel, R Labaudiniere… - Synlett, 1999 - thieme-connect.com
Enantiomerically pure 14-and 20-membered cyclic proline derivatives 2a-d were conveniently prepared from cis-3-phenylproline using macrolactonisation or macrolactamisation …
KAM El-Bayouki - Journal of Sulfur Chemistry, 2011 - Taylor & Francis
This review article is an attempt to survey the literature describing synthetic methods, reactions, and applications of the seven-membered 1,4-thiazepine system and its related …

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